molecular formula C18H13N3OS2 B3506116 4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3506116
M. Wt: 351.4 g/mol
InChI Key: UCDQWMOHVXQLRG-UHFFFAOYSA-N
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Description

4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a phenoxyphenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxyphenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenoxyphenyl or thiophene rings.

Scientific Research Applications

4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl and thiophene moieties can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophene moiety, which may influence its chemical properties and applications.

    5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol:

Uniqueness

4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the triazole ring, phenoxyphenyl group, and thiophene moiety allows for versatile reactivity and a broad range of applications in various fields.

Properties

IUPAC Name

4-(4-phenoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c23-18-20-19-17(16-7-4-12-24-16)21(18)13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDQWMOHVXQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

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